![molecular formula C9H20BNO2S2 B296044 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine](/img/structure/B296044.png)
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine is a chemical compound with a unique structure that has attracted the attention of researchers in various fields. This compound is a boronic acid derivative that has been synthesized using a specific method, and it has shown promising results in scientific research applications.
Wirkmechanismus
The mechanism of action of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to target enzymes such as proteasomes and kinases, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine have been extensively studied. This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells, leading to the inhibition of their growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine in lab experiments is its specificity towards cancer cells. This compound has been shown to target specific enzymes and proteins that are involved in the growth and proliferation of cancer cells, making it a potent tool in cancer research. However, one of the limitations of using this compound is its toxicity towards normal cells, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine. One of the most significant directions is to explore the potential of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to optimize the synthesis method of this compound and to develop more efficient purification techniques.
Synthesemethoden
The synthesis method of 2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine involves the reaction of 2-oxoethylamine with diethylboronate and methylthiomethyl mercaptan. This reaction produces the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-[(Diethylboryl)oxy]-1-({[(methylsulfanyl)methyl]sulfanyl}methyl)-2-oxoethylamine has been used in various scientific research applications. One of the most significant applications is in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C9H20BNO2S2 |
|---|---|
Molekulargewicht |
249.2 g/mol |
IUPAC-Name |
diethylboranyl 2-amino-3-(methylsulfanylmethylsulfanyl)propanoate |
InChI |
InChI=1S/C9H20BNO2S2/c1-4-10(5-2)13-9(12)8(11)6-15-7-14-3/h8H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
KHTYDIWVWNKLKJ-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)C(CSCSC)N |
Kanonische SMILES |
B(CC)(CC)OC(=O)C(CSCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



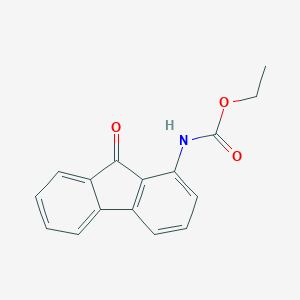
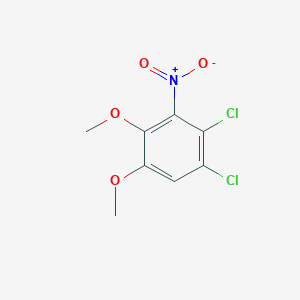
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)


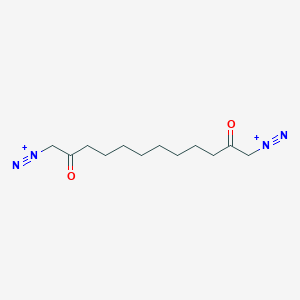

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
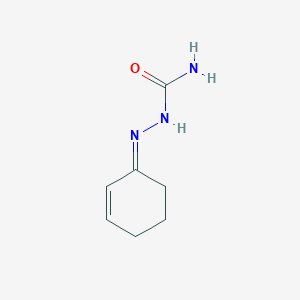
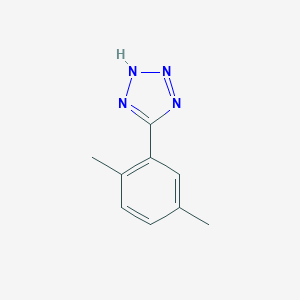

![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)